6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
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Description
6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.12190603 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “6-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile” are currently unknown. The compound contains a 1,3-benzodioxole moiety , which is found in many bioactive compounds used in pesticides and pharmaceuticals . .
Mode of Action
Given the presence of the 1,3-benzodioxole moiety, it is possible that the compound may interact with its targets through a similar mechanism as other bioactive compounds containing this group . .
Result of Action
In a study, a compound with a similar structure showed a loss of activity when the 2-carboxylic acid was replaced with a carbamoyl group . This suggests that the structure of the compound can significantly influence its biological activity.
Properties
IUPAC Name |
6-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c20-10-13-1-4-18(21-11-13)26-15-5-7-22(8-6-15)19(23)14-2-3-16-17(9-14)25-12-24-16/h1-4,9,11,15H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMULYKWFPTQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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